N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
One area of research has explored similar compounds for their anticancer properties, particularly as inhibitors of the kinesin spindle protein (KSP), which is crucial for cell division. A study by Theoclitou et al. (2011) discovered a compound exhibiting both high biochemical potency and suitable pharmaceutical properties for clinical development as a cancer treatment agent. This compound arrested cells in mitosis, leading to cell death, supported by a favorable pharmacokinetic profile and significant in vivo efficacy, highlighting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Antimicrobial Activity
Research into related benzamide derivatives has shown promise in antimicrobial applications. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against various bacterial strains and fungi. The presence of a fluorine atom in these compounds was essential for enhancing antimicrobial effectiveness (Desai et al., 2013).
Novel Polymer Synthesis
Butt et al. (2005) focused on synthesizing novel aromatic polyimides, incorporating similar benzamide structures for enhanced material properties. These polymers exhibited solubility in common organic solvents and thermal stability, making them suitable for various industrial applications (Butt et al., 2005).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds inhibited cyclooxygenase enzymes and showed high selectivity for COX-2 inhibition, offering a potential therapeutic option for inflammation and pain management (Abu‐Hashem et al., 2020).
Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase
Gangjee et al. (2005) designed and synthesized antitumor agents acting as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Their study illustrates the potential of utilizing the pyrrolo[2,3-d]pyrimidine scaffold for developing potent antitumor agents with dual inhibitory activity (Gangjee et al., 2005).
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-17-7-9-20(10-8-17)24(33)28-22-23(27)29-26(30-25(22)34)35-16-21(32)31-13-11-19(12-14-31)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,28,33)(H3,27,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVSWFSEFHQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.